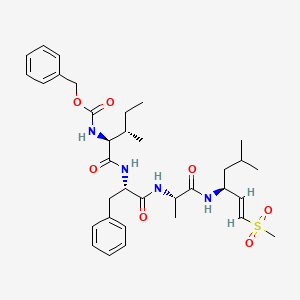

Cbz-Ile-Phe-Ala-LeuVSMe

Description

Properties

Molecular Formula |

C34H48N4O7S |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-1-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C34H48N4O7S/c1-7-24(4)30(38-34(42)45-22-27-16-12-9-13-17-27)33(41)37-29(21-26-14-10-8-11-15-26)32(40)35-25(5)31(39)36-28(20-23(2)3)18-19-46(6,43)44/h8-19,23-25,28-30H,7,20-22H2,1-6H3,(H,35,40)(H,36,39)(H,37,41)(H,38,42)/b19-18+/t24-,25-,28+,29-,30-/m0/s1 |

InChI Key |

NDQAQUAWHJQVGE-HZPWIFGKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biochemical Characterization of Cbz Ile Phe Ala Leuvsme As a Protease Inhibitor

Enzyme Kinetic Analysis of Cbz-Ile-Phe-Ala-LeuVSMe Inhibition

Enzyme kinetic studies are fundamental to understanding the inhibitory potential of compounds like this compound. These analyses typically involve monitoring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. For irreversible inhibitors such as peptide vinyl sulfones, the kinetic analysis often follows a two-step model. Initially, the inhibitor binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor complex (E-I). This is followed by a slower, irreversible covalent modification of a key catalytic residue, leading to the inactivation of the enzyme.

The progress curves of the enzymatic reaction in the presence of this compound would be expected to show a time-dependent decrease in enzyme activity. The rate of this inactivation is dependent on the inhibitor concentration. By fitting these progress curves to appropriate kinetic models, crucial parameters that define the inhibitor's efficiency can be determined.

Determination of Inhibition Constants (e.g., k_inact/K_I, IC50) for Target Proteases by this compound

Another common metric for inhibitor potency is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While useful for initial screening, IC50 values for irreversible inhibitors are time-dependent and can be influenced by the experimental setup.

Note: This data is for a different vinyl sulfone inhibitor and is provided for illustrative purposes.

Specificity Profiling of this compound Across Diverse Protease Panels

The specificity of a protease inhibitor is a critical determinant of its potential as a research tool or therapeutic agent. The peptide sequence of this compound (Ile-Phe-Ala-Leu) plays a crucial role in directing its binding to the active site of target proteases. The P4 to P1 residues (in this case, Ile, Phe, Ala, and Leu respectively) interact with the corresponding S4 to S1 subsites of the protease. The specificity of this inhibitor is therefore largely dictated by the substrate preferences of the protease.

This compound has been identified as an inhibitor of cathepsin S, a cysteine protease with a key role in the processing of the invariant chain from MHC class II molecules. idrblab.netidrblab.net The specificity of this proteinase is similar to that of cathepsin L. idrblab.net A comprehensive specificity profile would involve testing the inhibitory activity of this compound against a broad panel of proteases, including other cathepsins, caspases, and serine proteases. This would reveal its selectivity and potential off-target effects.

Elucidation of the Irreversible Covalent Mechanism of Action for Vinyl Sulfone Inhibitors

Vinyl sulfone inhibitors are a class of mechanism-based irreversible inhibitors that specifically target cysteine proteases. biorxiv.org The inhibitory mechanism involves a nucleophilic attack by the catalytic cysteine residue of the protease on the electrophilic β-carbon of the vinyl group. biorxiv.orgresearchgate.net

The active site of a cysteine protease contains a catalytic dyad (or triad), typically consisting of a cysteine and a histidine residue. The histidine acts as a general base, deprotonating the thiol group of the cysteine to form a highly nucleophilic thiolate anion. biorxiv.org This activated thiolate then attacks the β-carbon of the vinyl sulfone moiety of this compound in a Michael addition reaction. researchgate.net This results in the formation of a stable, irreversible covalent thioether bond between the inhibitor and the enzyme, thereby permanently inactivating the protease. biorxiv.orgresearchgate.net The stability of this adduct is a key feature of the irreversible nature of this class of inhibitors. researchgate.net

Structure Activity Relationship Sar Studies of Cbz Ile Phe Ala Leuvsme Analogs

Impact of P4 (N-terminal Cbz group) Modifications on Inhibitory Potency

The P4 position, occupied by the N-terminal carboxybenzyl (Cbz) group in the parent compound, plays a critical role in inhibitor potency and specificity. Studies on various peptide inhibitors, including vinyl sulfones and epoxyketones, have consistently shown that modifications at this position, which is distal to the site of covalent bond formation, can have a profound effect on inhibitory activity. stanford.edu

The addition of an aromatic P4 residue to a tri-leucine peptide vinyl sulfone was found to dramatically increase inhibitor potency and alter the pattern of subunit labeling in the proteasome. scispace.comstanford.edu This indicates the importance of the P4 position for recognition by the multiple active sites within the proteasome complex. stanford.edu For instance, research on peptide epoxyketones showed that incorporating a homophenylalanine (hF) at P4 resulted in a major enhancement in potency. researchgate.net Similarly, in a series of peptidyl sulfonyl fluorides, extending the peptide backbone from a Cbz-protected tri-leucine (Cbz-Leu3-SF) to a tetra-leucine (Cbz-Leu4-SF) boosted potency and selectivity for the proteasome's β5 subunit. siat.ac.cn Conversely, replacing the Cbz group with a smaller acetyl (Ac) group led to a reduction in both potency and selectivity, highlighting the favorable interactions of the larger, hydrophobic Cbz group. siat.ac.cn

Further studies have explored a range of P4 capping groups. In one study of non-covalent di-peptide inhibitors, replacing a standard capping group with an indanone moiety at P4 led to a significant improvement in inhibitory concentration (IC50) against the β5 subunit of the proteasome. portlandpress.com This suggests that the S4 subpocket of the enzyme can accommodate and favorably interact with diverse, bulky hydrophobic groups. The choice of the P4 group can modulate selectivity between the different catalytic subunits of the proteasome (β1, β2, and β5). scispace.com For example, inhibitors with a large aromatic or hydrophobic group at P4 tend to show preferential inhibition of the chymotrypsin-like (β5) activity. scispace.com

| Parent Compound Class | P4 Modification | Observed Effect | Reference |

|---|---|---|---|

| Peptide Vinyl Sulfone | Addition of aromatic P4 residue to tri-leucine core | Dramatically increased potency and altered subunit selectivity | stanford.edu |

| Peptidyl Sulfonyl Fluoride | Elongation from Cbz-Leu3 to Cbz-Leu4 | Boosted potency and β5 selectivity | siat.ac.cn |

| Peptidyl Sulfonyl Fluoride | Replacement of Cbz with Acetyl (Ac) | Reduced potency and selectivity | siat.ac.cn |

| Di-peptide Inhibitor | Replacement of standard cap with Indanone | Significantly improved β5 IC50 | portlandpress.com |

| Peptide Epoxyketone | Introduction of homophenylalanine (hF) | Major enhancement in potency | researchgate.net |

Role of the P3 (Ile) Residue in Enzyme Recognition and Binding Specificity

In studies of kallistatin, a serine protease inhibitor, mutants with basic amino acids at the P3 position displayed better binding activity, as they could form stabilizing electrostatic interactions within the enzyme's active site. researchgate.net However, for proteasome inhibitors, the preferences can differ. Positional scanning library studies with peptide vinyl sulfones have emphasized the critical role of the P3 residue for determining selectivity, particularly for the β2 (trypsin-like) subunit. universiteitleiden.nl For instance, introducing a basic residue at P3 in Ac-Pro-Arg-Leu-Asn-VS (Ac-PRLN-VS) conferred selectivity for the β2 subunit. universiteitleiden.nl

In the context of inhibitors targeting the chymotrypsin-like (β5) activity, hydrophobic residues are often preferred at P3. In one study, a threonine at P3 was noted to project towards the deep S3 binding pocket. portlandpress.com In another computational study on HIV-1 protease inhibitors, optimizing the P3 residue from glutamate (B1630785) to an alternative that made better electrostatic interactions was predicted to improve binding affinity. nih.gov For inhibitors of the Plasmodium falciparum proteasome, substrates with a tryptophan at P3 were often preferred, especially when paired with a hydrophobic P1 residue. tandfonline.com These findings collectively show that the P3 residue is a key anchor point and that its optimal size, charge, and hydrophobicity are highly dependent on the specific target protease and even the specific subunit within a complex like the proteasome. researchgate.netresearchgate.net

Significance of the P2 (Phe) Residue for Subsite Specificity and Affinity

The P2 residue, Phenylalanine (Phe) in the parent compound, is a primary determinant of specificity and affinity for many proteases, particularly those with cathepsin L-like or chymotrypsin-like activity. nih.gov The P2 side chain inserts into the S2 subsite of the enzyme, which is often a large, hydrophobic pocket. nih.gov

For many cysteine proteases, such as cruzain and rhodesain from parasitic protozoa, a strong preference for large hydrophobic residues like Phenylalanine or Leucine (B10760876) at the P2 position is a key determinant of specificity. nih.gov Inhibitors like K11777, which feature a Phenylalanine at P2, exhibit potent inhibition against these enzymes. nih.gov Similarly, for the malarial proteases falcipain-2 and falcipain-3, inhibitors with a core sequence containing a large hydrophobic residue at P2 (like homophenylalanine) provide potent inhibition. nih.gov

Contributions of the P1 (Ala) Residue to Inhibitor Efficacy

The P1 residue is arguably one of the most critical determinants of inhibitor specificity, as its side chain fits into the S1 pocket of the protease, adjacent to the catalytic machinery. researchgate.netmdpi.com The characteristics of the S1 pocket largely define the primary specificity of a given protease active site, such as the chymotrypsin-like preference for large hydrophobic residues. tandfonline.comnih.gov

While the parent compound contains a small Alanine (Ala) at P1, many highly potent proteasome inhibitors targeting the chymotrypsin-like (β5) site feature a larger hydrophobic residue like Leucine or Phenylalanine. researchgate.netnih.gov The leucine side chain in bortezomib, for example, induces a favorable fit into the S1 pocket of the β5 subunit. nih.gov Similarly, for the immunoproteasome subunit LMP7, a larger S1 pocket allows it to accommodate a P1 phenylalanine more readily than the corresponding β5 subunit, conferring a degree of selectivity. mdpi.com

However, the optimal P1 residue can vary. Studies on rhomboid intramembrane proteases showed stringent preference for specific P1 residues, and mutating the preferred amino acid could render a substrate refractory to cleavage. embopress.org For some cysteine proteases, larger P1' substituents (the part of the warhead beyond the sulfone) can improve inhibitor binding, suggesting that interactions on both sides of the cleavage site are important. nih.gov The use of positional scanning libraries, where the P1 residue is held constant while other positions are varied, has been a key strategy to deconvolute the specific preferences of each catalytic subunit within the proteasome complex. researchgate.net

Investigation of Stereochemical Influence within the Peptide Sequence of Cbz-Ile-Phe-Ala-LeuVSMe Analogs

The stereochemistry of the amino acid residues within the peptide sequence is fundamental to the inhibitor's ability to bind correctly to the enzyme's active site. Proteases are chiral enzymes that have evolved to recognize and process substrates of a specific stereochemical configuration (L-amino acids). Consequently, they exhibit high stereochemical selectivity.

A clear demonstration of this principle was observed in competition experiments with proteasome inhibitors. A tripeptide vinyl sulfone containing a D-Leucine at the P1 position was completely unable to inhibit the labeling of any of the proteasome's β subunits by a corresponding L-amino acid-containing probe. pnas.org This stark difference underscores the proteasome's strict stereochemical selectivity at the site of hydrolysis. pnas.org

The synthesis of peptide-based inhibitors often relies on commercially available single enantiomer precursors, which can limit the exploration of different stereoisomers. ucd.ie However, new synthetic routes are being developed to allow for the creation of both diastereomers of peptidyl vinyl sulfones. ucd.ie This enables a more thorough investigation of how stereochemistry at each position influences binding and inhibition. For instance, the synthesis of both K11777 (a known cysteine protease inhibitor) and its diastereomer was achieved through a novel synthetic strategy, allowing for direct comparison of their biological activities. ucd.ie Such studies are crucial for optimizing inhibitor design, as incorrect stereochemistry at any of the P1, P2, P3, or P4 positions can disrupt the precise network of interactions required for potent binding.

Modifications to the Vinyl Sulfone Warhead (LeuVSMe) and Their Effect on Reactivity and Selectivity

Modifications to the vinyl sulfone warhead can significantly impact its performance.

Reactivity: The electrophilicity of the double bond is key to its reactivity. scispace.com Quantum-chemical calculations and experimental studies have shown that the substitution pattern on the vinyl group can modulate its reactivity, potentially tuning it from an irreversible to a reversible covalent interaction. rsc.org Simple modifications, like creating the saturated sulfone analog (removing the double bond), result in a greater than 1000-fold loss in activity, demonstrating the essential role of the electrophilic vinyl group for covalent inhibition. acs.org

Selectivity: While the peptide sequence primarily governs which enzyme the inhibitor targets, the warhead itself contributes to selectivity. Vinyl sulfones are generally selective for cysteine proteases over serine proteases (excluding N-terminal threonine proteases like the proteasome) and are relatively stable in the absence of the target enzyme. biorxiv.orgnih.gov

Structural Variations: Researchers have explored replacing the methyl sulfone (VSMe) with other groups. In studies targeting falcipains, vinyl sulfonate esters and vinyl sulfonamides were synthesized. nih.gov These modifications led to improved potency compared to the parent phenyl vinyl sulfones. For example, certain vinyl sulfonate esters demonstrated exceptionally high binding constants (>10^6 M⁻¹s⁻¹). nih.gov This indicates that the prime-side of the active site (which interacts with the group attached to the sulfonyl) can be exploited to enhance inhibitor binding. nih.gov More recently, vinyl sulfonimidamides have been investigated as alternatives that offer additional vectors for modulating reactivity and physicochemical properties. rsc.org

| Warhead Class | Modification | Target Enzyme Class | Observed Effect on Potency/Reactivity | Reference |

|---|---|---|---|---|

| Vinyl Sulfone | Saturation of vinyl double bond | Cysteine Protease | >1000-fold loss of activity | acs.org |

| Phenyl Vinyl Sulfone | Change to Vinyl Sulfonate Ester | Falcipains (Cysteine Proteases) | Improved potency; k_ass >10^6 M⁻¹s⁻¹ for some analogs | nih.gov |

| Phenyl Vinyl Sulfone | Change to Vinyl Sulfonamide | Falcipains (Cysteine Proteases) | Improved potency over parent sulfone | nih.gov |

| Vinyl Sulfone | Replacement with Sulfonyl Fluoride (SF) | Proteasome | Cbz-Leu3-SF was a better inhibitor than Cbz-Leu3-VS | siat.ac.cn |

| Acrylamide | Change to Vinyl Sulfonamide | General | Generally more electrophilic/reactive | rsc.org |

Design and Synthesis of SAR-Driven Analogs for Enhanced Potency and Selectivity

The insights gained from SAR studies are crucial for the rational design and synthesis of new, improved analogs. By systematically modifying each component of the lead compound—the P4 cap, the P3-P1 peptide sequence, and the warhead—researchers can optimize for potency, selectivity, and other desirable drug-like properties. mdpi.com

The synthesis of peptidyl vinyl sulfones typically involves multi-step procedures. A common method is the Horner-Wadsworth-Emmons reaction to create the vinyl sulfone moiety, followed by standard peptide coupling steps to build the amino acid sequence. nih.govucd.ie

Examples of SAR-driven design include:

Targeting Specific Subunits: Based on specificity profiles from positional scanning libraries, inhibitors can be designed to target a single active site within the proteasome complex. researchgate.net For example, by identifying that a basic residue at P3 and an asparagine at P1 favors the β2 subunit, the selective inhibitor Ac-PRLN-VS was developed. universiteitleiden.nl

Enhancing Potency through Combined Modifications: After identifying that Phenylalanine at P2 and homophenylalanine at P4 individually enhanced potency, a new inhibitor combining both features was synthesized, leading to a further increase in inhibition. researchgate.net

Improving Selectivity: By understanding that the immunoproteasome subunit LMP7 has a larger S1 pocket than the constitutive β5 subunit, inhibitors with bulky P1 groups can be designed to selectively target the immunoproteasome, which is a valuable strategy for developing anti-inflammatory agents. mdpi.com

Macrocyclization: To increase selectivity and improve pharmacokinetic properties, linear peptide inhibitors can be constrained into macrocyclic structures. This approach, successfully applied to peptide aldehydes, can increase potency and selectivity by locking the inhibitor into a bioactive conformation. nih.gov

The ultimate goal of these synthetic efforts is to combine the optimal residues at each position with a highly effective but selective warhead to produce a candidate with superior therapeutic potential. mdpi.com

Molecular Interactions and Structural Biology of Cbz Ile Phe Ala Leuvsme with Target Proteases

Computational Modeling of Enzyme-Inhibitor Binding Poses (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For peptide vinyl sulfones like Cbz-Ile-Phe-Ala-LeuVSMe, docking simulations are crucial for understanding the initial, non-covalent binding events that precede covalent bond formation. These simulations place the inhibitor into the active site of the target protease, allowing for the identification of key interactions that determine binding affinity and specificity.

In studies of similar peptide vinyl sulfones targeting cysteine proteases such as falcipain, cruzain, and rhodesain, docking simulations have consistently shown that the peptidyl portion of the inhibitor occupies the substrate-binding cleft of the enzyme. biorxiv.orgnih.gov The side chains of the amino acid residues (Isoleucine, Phenylalanine, Alanine, and Leucine (B10760876) in this case) fit into specific subsites (S1, S2, S3, etc.) of the protease active site, mimicking the binding of a natural peptide substrate. biorxiv.org The Cbz (Carboxybenzyl) group at the N-terminus often engages in hydrophobic or aromatic interactions, further stabilizing the complex.

The accuracy of the predicted binding pose is critical, as it positions the electrophilic vinyl sulfone "warhead" in close proximity to the nucleophilic active site residue (e.g., a cysteine thiol) for the subsequent covalent reaction. nih.gov

Table 1: Predicted Interactions from Molecular Docking of a Model Peptide Vinyl Sulfone

| Inhibitor Moiety | Interacting Protease Subsite | Type of Interaction |

|---|---|---|

| P1 (Leu) | S1 | Hydrophobic |

| P2 (Ala) | S2 | Hydrophobic |

| P3 (Phe) | S3 | Aromatic/Hydrophobic |

| P4 (Ile) | S4 | Hydrophobic |

| Cbz group | N-terminal binding region | Hydrophobic/Aromatic |

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-inhibitor complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to explore the conformational changes that may occur upon inhibitor binding. mdpi.comyoutube.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Characterize Covalent Adduct Formation

The formation of a covalent bond is a chemical reaction that cannot be accurately described by the classical force fields used in standard MD simulations. Quantum mechanical/molecular mechanical (QM/MM) methods are hybrid techniques that treat the reacting parts of the system (the vinyl sulfone warhead and the active site nucleophile) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. nih.govchemrxiv.org

QM/MM simulations are essential for elucidating the reaction mechanism and calculating the energy barriers associated with covalent bond formation. For vinyl sulfones, the reaction is typically a Michael addition, where the nucleophilic cysteine or threonine residue attacks the β-carbon of the vinyl group. researchgate.net QM/MM studies can provide detailed information about the transition state of this reaction and help to explain the reactivity of the vinyl sulfone warhead. nih.gov These calculations have been instrumental in understanding how the enzyme active site environment catalyzes the covalent modification. chemrxiv.org

Analysis of Hydrogen Bonding and Hydrophobic Interactions in the Active Site of Enzyme-Cbz-Ile-Phe-Ala-LeuVSMe Complexes

The stability and specificity of the enzyme-inhibitor complex are governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The peptide backbone of this compound is expected to form a series of hydrogen bonds with the backbone of the protease in the substrate-binding cleft, often in an anti-parallel β-sheet arrangement. nih.govnih.gov The sulfone group of the vinyl sulfone moiety is also a good hydrogen bond acceptor and can interact with hydrogen bond donors in the oxyanion hole of the protease active site, further stabilizing the complex. biorxiv.org

Hydrophobic Interactions: The side chains of the inhibitor's amino acids (Ile, Phe, Ala, Leu) are predominantly hydrophobic and will engage in favorable van der Waals interactions with hydrophobic pockets in the protease active site. biorxiv.org The isoleucine and leucine residues will interact with aliphatic pockets, while the phenylalanine residue will interact with an aromatic-binding pocket. These hydrophobic interactions are a major driving force for the initial binding of the inhibitor to the enzyme. biorxiv.org

Table 2: Potential Non-Covalent Interactions of this compound in a Protease Active Site

| Interaction Type | Inhibitor Group Involved | Potential Protease Residues |

|---|---|---|

| Hydrogen Bonding | Peptide backbone amides and carbonyls | Main-chain atoms of the binding cleft |

| Sulfone oxygens | Oxyanion hole residues (e.g., Asn, Gln) | |

| Hydrophobic Interactions | Isoleucine side chain | S4 subsite hydrophobic pocket |

| Phenylalanine side chain | S3 subsite aromatic pocket | |

| Alanine side chain | S2 subsite hydrophobic pocket | |

| Leucine side chain | S1 subsite hydrophobic pocket |

Identification of Key Active Site Residues Critical for this compound Recognition and Covalent Modification

The interaction of a peptide vinyl sulfone with a protease is highly dependent on specific amino acid residues in the active site. For cysteine proteases, the key residues include:

The Catalytic Dyad/Triad: In cysteine proteases, this typically consists of a Cysteine and a Histidine (and sometimes an Asparagine). The Cysteine is the nucleophile that attacks the vinyl sulfone. biorxiv.org The Histidine acts as a general base, deprotonating the Cysteine to increase its nucleophilicity. biorxiv.org

Oxyanion Hole Residues: These residues (often Gln and/or main-chain amides) stabilize the developing negative charge on the sulfone oxygen during the nucleophilic attack.

Subsite-Defining Residues: The amino acids lining the S1, S2, S3, and S4 pockets determine the substrate specificity of the protease. The nature of these residues (hydrophobic, charged, polar) dictates which inhibitor side chains will bind favorably. For an inhibitor like this compound, the subsites would need to be predominantly hydrophobic to accommodate the respective side chains.

Homology Modeling of Target Proteases for Structure-Based Inhibitor Design

In cases where the experimental three-dimensional structure of a target protease is not available, homology modeling can be used to generate a reliable structural model. scielo.org.za This technique relies on the known structure of a homologous protein (a "template") to predict the structure of the target protein. click2drug.org

A high-quality homology model of a target protease can serve as the basis for structure-based drug design efforts. pnas.org Molecular docking simulations can be performed using the homology model to screen for potential inhibitors, including peptide vinyl sulfones. scielo.org.za The model can also be used to rationalize structure-activity relationships (SAR) and to guide the design of new inhibitors with improved potency and selectivity. For instance, if a particular protease has a large hydrophobic S2 pocket, a larger hydrophobic residue could be incorporated at the P2 position of the inhibitor to enhance binding.

Cellular Evaluation of Cbz Ile Phe Ala Leuvsme As a Biological Probe

Assessment of Intracellular Target Engagement Using Activity-Based Probes (ABPs) Derived from Cbz-Ile-Phe-Ala-LeuVSMe

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. While the principles of ABPP are well-established for the broader class of peptidyl vinyl sulfones, specific studies detailing the design and application of activity-based probes derived directly from the this compound scaffold are not extensively documented in publicly available literature.

In principle, an ABP derived from this compound would feature the core tetrapeptide sequence (Ile-Phe-Ala-Leu) for target recognition, the vinyl methyl sulfone "warhead" for covalent modification of a target enzyme's active site (typically a cysteine residue), and a reporter tag (e.g., a fluorophore or biotin) for detection and identification of the target protein. The carbobenzoxy (Cbz) group serves as a protecting group for the N-terminus. The design of such probes is critical for successful application in cellular contexts.

Cellular Permeability and Intracellular Distribution Studies Relevant to Biological Activity

However, for the general class of peptide-based inhibitors, cellular uptake can be a significant challenge. The physicochemical properties of the peptide, such as its size, charge, and lipophilicity, play a crucial role. The Cbz group, being relatively hydrophobic, may facilitate passive diffusion across the lipid bilayer. Studies with other dipeptide vinyl sulfones have indicated that compounds with uncharged amino acid residues are more likely to enter cells and exert intracellular activity.

Evaluation of this compound Activity in Cell-Based Assays (e.g., Reporter Gene Assays, Functional Assays)

The functional consequences of target engagement by this compound in a cellular environment would typically be evaluated using a variety of cell-based assays. These assays are designed to measure the downstream effects of inhibiting a specific enzyme or pathway. Despite the relevance of such assays, specific data from reporter gene assays or other functional assays directly investigating the activity of this compound have not been identified in the available literature.

Hypothetically, if this compound targets a protease involved in a specific signaling pathway, a reporter gene assay could be employed where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is under the control of a transcription factor regulated by that pathway. Inhibition of the protease by this compound would lead to a measurable change in the reporter signal.

Proteome-Wide Profiling for Off-Target Interactions in Complex Biological Systems

A critical aspect of characterizing any chemical probe is to determine its selectivity. Proteome-wide profiling techniques, such as competitive activity-based protein profiling (ABPP), are employed to identify potential off-target interactions in a complex biological system like a cell lysate or in living cells. This methodology allows for the assessment of a compound's binding to a multitude of proteins simultaneously.

While this is a standard and vital evaluation for chemical probes, specific studies conducting proteome-wide profiling for this compound and detailing its off-target interaction profile are not present in the surveyed scientific literature. Such an analysis would be crucial to validate its use as a selective tool for studying a particular enzyme.

Application of this compound as a Chemical Tool to Investigate Protease Function in Cellular Pathways

Peptidyl vinyl sulfones are a recognized class of irreversible cysteine protease inhibitors. These compounds have been instrumental as chemical tools to elucidate the roles of specific proteases in various cellular processes. The vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the active site cysteine of the target protease.

Advanced Methodologies and Future Research Directions

Development of Next-Generation Peptidyl Vinyl Sulfone Inhibitors with Optimized Features

The development of peptidyl vinyl sulfones as protease inhibitors is an active area of research, with a focus on enhancing potency, selectivity, and pharmacokinetic properties. While initially developed as inhibitors for cysteine proteases like papain, their application has expanded to a range of enzymes, including the proteasome and various cathepsins. scbt.comasm.org Structure-activity relationship (SAR) studies have been instrumental in optimizing these inhibitors. For instance, modifications at the P2 and P3 positions of the peptide chain have been shown to significantly influence inhibitory activity against different proteases. asm.orgmdpi.com

In the context of cathepsin S, a lysosomal cysteine protease involved in antigen presentation, peptidyl vinyl sulfones have emerged as potent inhibitors. scbt.comacs.orgnih.gov Research has shown that the P2 position is a key determinant of specificity, with a preference for hydrophobic residues. researchgate.netannualreviews.org The development of next-generation inhibitors often involves the synthesis of libraries of compounds with variations in the peptide sequence to identify optimal binding motifs for specific targets. For example, the replacement of standard amino acids with non-canonical counterparts can lead to improved properties. mdpi.com The ultimate goal is to design inhibitors with high selectivity to minimize off-target effects and potential toxicity. acs.org

Integration of Cbz-Ile-Phe-Ala-LeuVSMe in High-Throughput Screening Campaigns for Novel Protease Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. researchgate.netmdpi.com While specific HTS campaigns featuring this compound are not extensively documented in publicly available literature, the general principles of such campaigns are well-established. Cell-based phenotypic screening and biochemical assays are common approaches to identify novel protease inhibitors. researchgate.netresearchgate.net

In a typical HTS setup for protease inhibitors, a fluorogenic substrate is used to measure enzyme activity. annualreviews.orgnih.gov The addition of compounds from a chemical library, which could include peptidyl vinyl sulfones like this compound, allows for the identification of potential inhibitors that reduce or abolish the fluorescent signal. Hits from the primary screen are then subjected to further validation through dose-response studies and secondary assays to confirm their activity and determine their potency. annualreviews.org The integration of diverse chemical libraries in HTS is crucial for discovering novel scaffolds and mechanisms of inhibition. researchgate.net

Utilization of this compound in Structural Biology for Co-crystallization Efforts with Target Enzymes

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-inhibitor complexes, providing invaluable insights into the mechanism of inhibition and guiding further drug design. Co-crystallization of proteases with their inhibitors is a common practice in structural biology. annualreviews.orgnih.gov

Exploration of Photoaffinity Labeling Derivatives of this compound for Target Identification

Photoaffinity labeling is a chemical biology technique used to identify the cellular targets of a small molecule. This method involves synthesizing a derivative of the compound of interest that incorporates a photoreactive group, such as a benzophenone (B1666685) or an aryl azide. nih.govfrontiersin.org Upon exposure to UV light, this photoreactive group forms a covalent bond with nearby molecules, which are typically the protein targets of the compound.

While specific photoaffinity labeling derivatives of this compound have not been described in the literature, the methodology is broadly applicable to peptidyl vinyl sulfones. annualreviews.org A photoaffinity probe based on this scaffold would allow for the unbiased identification of its interacting proteins within a complex biological sample, such as a cell lysate. frontiersin.organnualreviews.org This approach is particularly valuable for confirming on-target engagement and discovering potential off-targets, which is crucial for understanding the full biological activity of an inhibitor.

Application in Chemical Biology to Elucidate Protease Substrate Specificity and Interactomes

Peptidyl vinyl sulfones, including this compound, serve as valuable tools in chemical biology for probing the function and substrate specificity of proteases. scispace.com These inhibitors can be used to block the activity of a specific protease in a cellular or in vivo context, allowing researchers to study the downstream consequences and elucidate the enzyme's biological role. nih.govscispace.com

One key application is in activity-based protein profiling (ABPP), where tagged vinyl sulfone probes are used to label and identify active proteases in a complex mixture. annualreviews.org This technique provides a direct measure of enzyme activity, rather than just protein abundance. By competing with a broad-spectrum probe, unlabeled inhibitors like this compound can be used to assess the selectivity of their engagement with different proteases in a native environment. Furthermore, by inhibiting specific proteases, researchers can study changes in the cellular proteome and interactome, providing a deeper understanding of the protease's substrate repertoire and its role in cellular networks.

Mechanistic Insights into Resistance Mechanisms Against Peptidyl Vinyl Sulfone Inhibitors in Research Models

The emergence of resistance is a significant challenge in the development of therapeutic inhibitors. Understanding the mechanisms by which cells or organisms become resistant to a particular inhibitor is crucial for designing more durable therapies. mdpi.com

Q & A

Q. What are the recommended protocols for synthesizing Cbz-Ile-Phe-Ala-LeuVSMe, and how can reaction efficiency be optimized?

The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategy, followed by introducing the vinyl sulfone moiety. Optimization includes:

- Testing coupling agents (e.g., HATU vs. HBTU) for challenging residues like isoleucine

- Monitoring reaction progress via LC-MS at each coupling step

- Employing microwave-assisted synthesis for sterically hindered residues Purity verification requires reverse-phase HPLC (≥95% purity) and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Detailed experimental procedures should follow journal guidelines for reproducibility, including solvent ratios, reaction times, and purification methods .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm backbone connectivity and stereochemistry

- Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular weight within 2 ppm error

- HPLC : Employ gradient elution (e.g., 10–90% acetonitrile/water with 0.1% TFA) to assess purity Data should be presented in tables comparing observed vs. theoretical values for NMR shifts and mass-to-charge ratios .

Q. How should enzyme inhibition assays be designed to evaluate this compound’s activity?

Standardize assays by:

- Using fluorogenic substrates (e.g., AMC-labeled peptides) for real-time kinetic measurements

- Including positive controls (e.g., MG-132 for proteasome inhibition)

- Testing multiple enzyme concentrations to confirm irreversible binding via Kitz-Wilson plots Report IC50 values with 95% confidence intervals and experimental conditions (pH, temperature, buffer composition) to enable cross-study comparisons .

Q. What data presentation standards are critical for publishing studies on this compound?

Include:

- Tables comparing synthetic yields, purity, and spectroscopic data across batches

- Kinetic parameters (kcat/KM) for enzyme inhibition in multiple assays

- Dose-response curves with nonlinear regression analysis Raw data (e.g., chromatograms, NMR spectra) should be archived in repositories like Zenodo with DOIs for transparency .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values of this compound across studies?

Conduct a systematic analysis by:

- Replicating key studies under standardized conditions (pH 7.4, 37°C, 150 mM NaCl)

- Validating enzyme activity using reference inhibitors (e.g., lactacystin for proteasomes)

- Performing meta-analyses to identify outliers due to assay variability or enzyme isoforms Explore structural explanations (e.g., binding pocket polymorphisms) via X-ray crystallography .

Q. What strategies improve the stability of this compound in cellular assays?

Optimize stability by:

Q. How can selectivity mechanisms of this compound for specific proteases be elucidated?

Employ:

- Competitive activity-based protein profiling (ABPP) with broad-spectrum probes

- Structural modeling (e.g., molecular docking using Autodock Vina) to predict binding poses

- Site-directed mutagenesis of catalytic residues to test inhibition dependence Present selectivity data in heatmaps comparing inhibition across protease families .

Q. What FAIR data practices should be adopted for studies involving this compound?

Ensure:

- Findability : Deposit raw NMR/HPLC data in repositories with unique identifiers

- Accessibility : Use open formats (e.g., mzML for mass spec, JCAMP-DX for NMR)

- Interoperability : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical terms)

- Reusability : Provide detailed protocols in supplemental materials, including instrument settings .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies of this compound analogs?

Integrate:

- Molecular dynamics simulations to assess binding pocket flexibility

- QSAR models using descriptors like logP, polar surface area, and H-bond donors

- Free energy perturbation (FEP) calculations to predict potency changes for residue substitutions Validate predictions with synthetic analogs and report ΔΔG values in comparative tables .

Q. What methodologies resolve contradictory findings in this compound’s cellular toxicity profiles?

Address contradictions by:

- Standardizing cell lines (e.g., HEK293 vs. HeLa) and passage numbers

- Measuring off-target effects via transcriptomic profiling (RNA-seq)

- Correlating toxicity with proteasome inhibition efficiency using orthogonal assays (e.g., ubiquitin accumulation via Western blot)

Publish dose-dependent toxicity data with EC50 comparisons across cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.